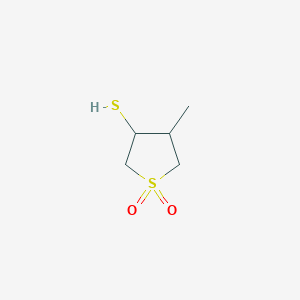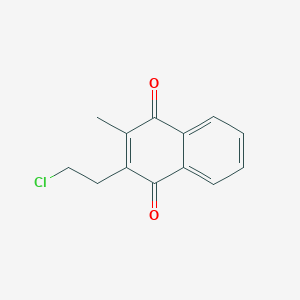
3-Methyl-4-sulfanyl-1lambda~6~-thiolane-1,1-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Methyl-4-sulfanyl-1lambda~6~-thiolane-1,1-dione is an organosulfur compound, formally a cyclic sulfone It is a derivative of thiolane, characterized by the presence of a methyl group and a sulfanyl group attached to the thiolane ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-4-sulfanyl-1lambda~6~-thiolane-1,1-dione typically involves the following steps:
Formation of the Thiolane Ring: The initial step involves the formation of the thiolane ring through a cheletropic reaction between butadiene and sulfur dioxide.
Introduction of Functional Groups: The methyl and sulfanyl groups are introduced through subsequent reactions, often involving the use of specific reagents and catalysts.
Industrial Production Methods
Industrial production of this compound may involve the use of advanced catalytic systems to improve yield and efficiency. For example, the use of Ni-B/MgO catalysts has been shown to enhance the hydrogenation process, leading to higher yields and longer catalyst lifetimes .
Análisis De Reacciones Químicas
Types of Reactions
3-Methyl-4-sulfanyl-1lambda~6~-thiolane-1,1-dione undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfone group back to sulfides.
Substitution: The methyl and sulfanyl groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, and various substituted thiolane derivatives .
Aplicaciones Científicas De Investigación
3-Methyl-4-sulfanyl-1lambda~6~-thiolane-1,1-dione has several scientific research applications:
Chemistry: Used as a solvent and reagent in organic synthesis.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of infections.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3-Methyl-4-sulfanyl-1lambda~6~-thiolane-1,1-dione involves its interaction with specific molecular targets. The sulfanyl group can form bonds with metal ions, while the sulfone group can participate in redox reactions. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparación Con Compuestos Similares
Similar Compounds
Sulfolane: A related compound with similar structural features but lacking the methyl and sulfanyl groups.
3-Hydroxy-4-methanesulfonyl-1lambda~6~-thiolane-1,1-dione: Another derivative with a hydroxyl group instead of a methyl group.
Uniqueness
3-Methyl-4-sulfanyl-1lambda~6~-thiolane-1,1-dione is unique due to the presence of both a methyl and a sulfanyl group, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various applications in research and industry .
Propiedades
Número CAS |
113520-25-5 |
|---|---|
Fórmula molecular |
C5H10O2S2 |
Peso molecular |
166.3 g/mol |
Nombre IUPAC |
4-methyl-1,1-dioxothiolane-3-thiol |
InChI |
InChI=1S/C5H10O2S2/c1-4-2-9(6,7)3-5(4)8/h4-5,8H,2-3H2,1H3 |
Clave InChI |
ODEJMIUZDCJHTD-UHFFFAOYSA-N |
SMILES canónico |
CC1CS(=O)(=O)CC1S |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Silane, [(1-cyclohexylethenyl)oxy]trimethyl-](/img/structure/B14290629.png)



![2,4(1H,3H)-Pyrimidinedione, 5-methyl-3-[(phenylmethoxy)methyl]-](/img/structure/B14290669.png)




![4-Cyanophenyl 4-[(hept-6-en-1-yl)oxy]benzoate](/img/structure/B14290699.png)


